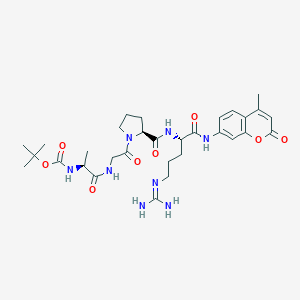

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin: is a synthetic peptide substrate commonly used in biochemical assays. It is a fluorogenic compound, meaning it emits fluorescence when cleaved by specific enzymes. This property makes it valuable in studying enzyme kinetics and activity, particularly for proteases like trypsin.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin involves multiple steps:

Protection of Amino Groups: The amino groups of the peptide are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted reactions.

Peptide Coupling: The protected amino acids are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA) to yield the free peptide.

Coumarin Attachment: The 7-amino-4-methylcoumarin is attached to the peptide through an amide bond formation, typically using carbodiimide chemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

化学反应分析

Types of Reactions:

Hydrolysis: The compound undergoes hydrolysis in the presence of specific proteases, leading to the release of 7-amino-4-methylcoumarin, which fluoresces.

Oxidation and Reduction: While primarily used in hydrolysis reactions, the peptide backbone can undergo oxidation and reduction under specific conditions, though these are less common.

Common Reagents and Conditions:

Hydrolysis: Enzymes like trypsin, chymotrypsin, or other proteases in buffered aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products:

Hydrolysis: 7-amino-4-methylcoumarin and the corresponding peptide fragments.

Oxidation and Reduction: Modified peptide structures depending on the specific reaction conditions.

科学研究应用

Chemistry:

- Used as a substrate in enzyme kinetics studies to measure the activity of proteases.

- Employed in the development of enzyme inhibitors by screening potential inhibitory compounds.

Biology:

- Utilized in cell-based assays to study protease activity within biological systems.

- Helps in understanding protein degradation pathways and cellular processes involving proteases.

Medicine:

- Aids in the development of diagnostic assays for diseases where protease activity is a biomarker.

- Used in drug discovery for identifying protease inhibitors as potential therapeutic agents.

Industry:

- Applied in quality control processes to ensure the activity of protease enzymes in industrial applications like detergent formulations.

作用机制

Mechanism: Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin acts as a substrate for proteases. When the enzyme cleaves the peptide bond adjacent to the 7-amino-4-methylcoumarin moiety, the coumarin is released and fluoresces. This fluorescence can be measured to determine the enzyme’s activity.

Molecular Targets and Pathways:

Proteases: The primary molecular targets are proteases, including trypsin, chymotrypsin, and other serine proteases.

Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as signal transduction processes where proteases play a role.

相似化合物的比较

- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin

- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin

- Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin

Uniqueness: Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin is unique due to its specific peptide sequence, which determines its selectivity for certain proteases. The presence of the 7-amino-4-methylcoumarin moiety allows for easy detection of enzymatic activity through fluorescence, making it a valuable tool in various biochemical and medical research applications.

生物活性

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin (Boc-AGPR-AMC) is a synthetic peptide substrate widely utilized in biochemical and biological research, particularly for studying protease activity. This compound is notable for its fluorogenic properties, which enable the detection of enzymatic activity through fluorescence emission upon cleavage by specific proteases. This article explores its biological activity, applications, and research findings.

Boc-AGPR-AMC is a derivative of 7-amino-4-methylcoumarin, which serves as a fluorescent reporter group. The compound functions as a substrate for various proteases, including serine proteases such as trypsin and chymotrypsin. Upon enzymatic cleavage at the peptide bond adjacent to the coumarin moiety, the 7-amino-4-methylcoumarin is released, resulting in an increase in fluorescence that can be quantitatively measured.

Chemical Structure:

- Molecular Formula: C₁₄H₁₉N₃O₄

- CAS Number: 118850-78-5

Enzyme Kinetics Studies

Boc-AGPR-AMC is extensively used in enzyme kinetics to measure protease activity. The fluorescence emitted upon cleavage allows for real-time monitoring of enzyme activity, making it a valuable tool for kinetic assays. For instance, studies have demonstrated that this substrate can effectively differentiate between various proteases based on their cleavage specificity and rate.

Case Study: Protease Activity Assays

In a study involving recombinant serine proteases, Boc-AGPR-AMC was employed to assess the catalytic efficiency of these enzymes. The kinetic parameters kcat and Km were determined using varying concentrations of the substrate, revealing significant differences in protease activity. For example, the observed kcat/Km ratios indicated that serase-1 had a higher catalytic efficiency compared to serase-2 when using Boc-Gln-Gly-Arg-AMC as a substrate .

Comparative Analysis with Related Compounds

The biological activity of Boc-AGPR-AMC can be compared with other fluorogenic substrates such as Boc-Gln-Ala-Arg-AMC and Boc-Val-Pro-Arg-AMC. The following table summarizes key differences:

| Compound | Fluorescent Moiety | Specificity | Kinetic Efficiency (k_cat/K_m) |

|---|---|---|---|

| Boc-Ala-Gly-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | High |

| Boc-Gln-Ala-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Moderate |

| Boc-Val-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Variable |

Biological Implications

The ability of Boc-AGPR-AMC to serve as a substrate for various proteases has significant implications in biological research. It aids in understanding protein degradation pathways and cellular processes involving proteolytic enzymes. Additionally, this compound is instrumental in drug discovery efforts aimed at identifying protease inhibitors, which are potential therapeutic agents for diseases where dysregulated protease activity is implicated.

Clinical Applications

Boc-AGPR-AMC has been utilized in developing diagnostic assays for diseases characterized by altered protease activity. For instance, it has been applied in studies assessing TMPRSS2 activity related to viral entry mechanisms in SARS-CoV-2 infections .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)/t18-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHIRCDNFQJWRI-NYVOZVTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。